N-[(4-methylphenyl)carbamothioyl]benzamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11-7-9-13(10-8-11)16-15(19)17-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZULWIHHNWYETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211914 | |
| Record name | Urea, 1-benzoyl-2-thio-3-(p-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6281-61-4 | |
| Record name | N-[[(4-Methylphenyl)amino]thioxomethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-benzoyl-2-thio-3-(p-tolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF K-1470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-benzoyl-2-thio-3-(p-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermediate Isothiocyanate Formation
The reaction begins with the generation of benzoyl isothiocyanate (BITC) through the interaction of benzoyl chloride with ammonium thiocyanate in acetone under reflux conditions. This step is critical for ensuring high reactivity in subsequent stages:
The use of acetone as a solvent facilitates the dissolution of ammonium thiocyanate and stabilizes the intermediate.
Nucleophilic Addition of 4-Methylaniline
In the second step, BITC reacts with 4-methylaniline to form the target compound. The amine group of 4-methylaniline attacks the electrophilic carbon of the isothiocyanate group, yielding the thiourea moiety:
Reaction conditions typically involve refluxing for 30–60 minutes, with yields ranging from 63% to 85% depending on purification methods.
Optimized Laboratory-Scale Procedures
Standardized Protocol from Peer-Reviewed Studies
A representative procedure involves:
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Reagents : Benzoyl chloride (10 mmol), ammonium thiocyanate (10 mmol), 4-methylaniline (10 mmol), acetone (25 mL), 10% NaOH (5 mL), and 6N HCl.
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Steps :
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Benzoyl chloride and NH₄SCN are refluxed in acetone for 15 minutes to form BITC.
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4-Methylaniline is added, and the mixture is refluxed for 30 minutes.
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The crude product is precipitated in cold water, filtered, and treated with NaOH (80°C, 30 minutes) to remove unreacted starting materials.
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Acidification with HCl (pH 1–2) followed by neutralization with NH₄OH (pH 10) yields the purified compound.
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Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methodologies
Advantages of the Two-Step Method
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of N-[(4-methylphenyl)carbamothioyl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that related compounds showed IC50 values of 0.27 mM and 0.31 mM against MCF-7 breast cancer cells, outperforming traditional anticancer agents like hydroxyurea (IC50 = 9.76 mM) . This suggests that the compound may serve as a promising lead in the development of new anticancer therapies.
Antimicrobial Properties
The compound has shown potential as an antibacterial and antifungal agent. Its mechanism involves disrupting metabolic processes in microbial cells, likely through inhibition of essential enzymes . The effectiveness against both Gram-positive and Gram-negative bacteria highlights its broad-spectrum antimicrobial activity.
Biological Research Applications
This compound is utilized in biological research to study enzyme interactions and protein-ligand binding mechanisms. The thiourea moiety is particularly effective in forming covalent bonds with nucleophilic sites on proteins, which can inhibit or modulate enzyme activity . This property makes it valuable for investigating potential therapeutic targets in diseases such as cancer and bacterial infections.
Industrial Applications
In the industrial sector, this compound serves as an intermediate in the synthesis of other organic compounds. Its unique structure allows it to act as a versatile ligand for metal complexes, which can be exploited in catalysis and materials science .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : A study demonstrated that synthesized derivatives exhibited improved cytotoxicity against MCF-7 cells compared to established drugs .
- Antimicrobial Efficacy : Research found significant antibacterial activity against various strains, suggesting its utility in developing new antimicrobial agents .
- Enzyme Inhibition Studies : Investigations into its mechanism revealed that the compound effectively inhibits key enzymes involved in purine synthesis, making it a candidate for further pharmacological studies .
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of bacteria and fungi by interfering with their metabolic processes. The thiourea moiety is believed to play a crucial role in its antimicrobial activity by binding to essential enzymes and disrupting their function . In medicinal applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on Geometry and Reactivity
- Cis Configuration in Thiourea Derivatives : Compounds like 2,4-dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide exhibit a cis configuration between the carbonyl and thione groups, enhancing their ability to act as bidentate ligands in metal complexes . N-[(4-Methylphenyl)carbamothioyl]benzamide likely adopts a similar geometry, but the 4-methylphenyl substituent introduces steric bulk compared to smaller groups (e.g., fluorine in 3-fluoro analogs) .
- Substituent Position : The para-substituted 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) forms two molecules per asymmetric unit, while meta-substituted analogs (e.g., N-((3-chlorophenyl)carbamothioyl)benzamide) show reduced corrosion inhibition efficiency compared to para isomers .
Spectral Characteristics
FT-IR spectra of benzoylthioureas consistently show peaks for ν(C=O) (1671–1533 cm⁻¹), ν(C=S) (1261–1256 cm⁻¹), and ν(N-H) (~3300 cm⁻¹). For example:
| Compound | ν(C=O) (cm⁻¹) | ν(C=S) (cm⁻¹) | Reference |
|---|---|---|---|
| This compound | 1671 | 1257 | |
| 4-Chloro-N-(pyridyl)benzamide | 1665 | 1260 | |
| N-(Dimethylcarbamothioyl)-4-fluorobenzamide | 1680 | 1259 |
The electron-withdrawing fluorine in 4-fluoro analogs slightly increases ν(C=O) frequency compared to the electron-donating methyl group .
Antioxidant Properties
- N-Acyl-thioureas with heterocyclic substituents, such as 2-((4-methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide, exhibit up to 43% total antioxidant capacity (TAC), attributed to methoxy and pyridyl groups . In contrast, this compound derivatives with alkyl substituents show lower TAC (10–25%), suggesting electron-donating groups like methoxy enhance radical scavenging .
Antibacterial Activity
- 2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamide displayed selective activity against Pseudomonas aeruginosa, while other derivatives were inactive . The dibenzyl group’s lipophilicity may enhance membrane penetration, whereas the 4-methylphenyl group’s moderate hydrophobicity may limit efficacy .
Corrosion Inhibition
- Para-substituted N-((4-chlorophenyl)carbamothioyl)benzamide (T2) showed 73% inhibition efficiency on mild steel in H₂SO₄, outperforming its meta isomer (T1, 55%) . The para-methyl group in this compound may similarly enhance adsorption on metal surfaces due to optimal electron distribution .
Metal Coordination
- N-(Dimethylcarbamothioyl)-4-fluorobenzamide forms stable Cu(II) and Ni(II) complexes, leveraging the thione sulfur and carbonyl oxygen for coordination . The 4-methylphenyl analog’s steric hindrance may slightly reduce metal-binding efficiency compared to smaller substituents .
Physicochemical Properties
Solubility and Stability
- The tert-butyl group in 4-tert-butyl-N-(4-{[(4-methylbenzoyl)carbamothioyl]amino}phenyl)benzamide improves solubility in organic solvents compared to the unsubstituted parent compound .
- Halogenated derivatives (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide) exhibit higher molecular weights and melting points due to increased van der Waals interactions .
Biological Activity
N-[(4-methylphenyl)carbamothioyl]benzamide, a compound with the molecular formula C15H14N2OS, has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a thiourea moiety that is integral to its biological activity. The compound can be synthesized through the reaction of benzoyl chloride with 4-methylphenylthiourea in the presence of a base like triethylamine. This structural characteristic is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit microbial growth. The thiourea component plays a significant role in this process by interfering with metabolic pathways in bacteria and fungi. Specifically, it disrupts essential enzyme functions, leading to inhibited growth and viability of these microorganisms .
Key Mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, which are linked to its ability to bind to critical enzymes in microbial cells.
- Potential Anticancer Activity : Preliminary studies suggest that this compound may also possess anticancer properties, although further research is necessary to elucidate its effectiveness against various cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(4-methylphenyl)benzamide | Lacks thiourea moiety | Limited antimicrobial activity | Only benzamide structure |
| N-(4-methylphenyl)thiourea | Lacks benzamide group | Moderate antibacterial properties | Focus on thiourea functionality |
| N-(2-hydroxyphenyl)-4-methylbenzamide | Contains hydroxyl group | Anticancer properties reported | Hydroxyl group influences reactivity |
This compound stands out due to the combination of both benzamide and thiourea groups, which enhances its reactivity and biological efficacy compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in medical research:
- Antibacterial Studies : Research indicated that this compound effectively inhibited the growth of various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antifungal Activity : In vitro assays showed that this compound exhibited antifungal activity against Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent for fungal infections .
- Molecular Docking Studies : Molecular docking simulations revealed that the compound interacts favorably with protein targets involved in cancer pathways, indicating its potential as a lead compound for anticancer drug development .
Q & A
What are the common synthetic routes for N-[(4-methylphenyl)carbamothioyl]benzamide, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The compound is typically synthesized via nucleophilic addition between 4-methylphenylthiourea and benzoyl chloride in anhydrous conditions. Key steps include:
- Reagent purification : Distillation of benzoyl chloride under reduced pressure to remove moisture .
- Solvent selection : Use of dry dichloromethane or tetrahydrofuran to prevent hydrolysis .
- Stoichiometric control : A 1:1 molar ratio of reactants minimizes side products like disubstituted derivatives.
Yield optimization involves monitoring reaction progress via TLC and quenching with ice-cold water. Post-synthesis, recrystallization from ethanol improves purity (>95% by HPLC) .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···S and N–H···O interactions). SHELX software refines unit cell parameters and thermal displacement factors .
- FT-IR : Confirms thiourea C=S stretch (1,250–1,100 cm⁻¹) and benzamide C=O (1,680–1,640 cm⁻¹) .
- NMR : ¹H NMR shows singlet peaks for methyl groups (δ 2.35 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR identifies thiocarbonyl (δ ~180 ppm) and carbonyl (δ ~165 ppm) .
How can researchers resolve discrepancies between experimental and DFT-calculated molecular geometries?
Level: Advanced
Methodological Answer:
Discrepancies often arise from crystal packing forces unaccounted for in gas-phase DFT. To address this:
Perform B3LYP/6-311G(d,p) geometry optimization, comparing bond lengths/angles with XRD data .
Apply dispersion corrections (e.g., Grimme’s D3) to DFT to model van der Waals interactions .
Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., H-bond energy contributions) and refine computational models .
How can the biological activity of this compound be validated against targets like elastase or viral proteases?
Level: Advanced
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to human neutrophil elastase (PDB: 1H1B) or SARS-CoV-2 main protease (6LU7). Analyze hydrogen bonds (e.g., ligand–Lys137 interactions) and binding energy (ΔG ≤ −5 kcal/mol suggests activity) .
- In vitro assays :
- Elastase inhibition : Measure IC₅₀ via spectrophotometric monitoring of N-succinyl-Ala-Ala-Pro-Val-p-nitroanilide hydrolysis .
- Antiviral activity : Plaque reduction assays in Vero E6 cells infected with SARS-CoV-2 .
What advanced strategies are used to analyze intermolecular interactions in crystalline forms?
Level: Advanced
Methodological Answer:
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···H, C···S) via CrystalExplorer. For this compound, H···H contacts dominate (55–60% surface area), followed by C–H···S (15–20%) .
- Energy frameworks : Visualize stabilization energies (electrostatic, dispersion) using TONTO software. Dominant dispersion energies (~60%) explain layered crystal packing .
How does the compound’s reactivity differ under oxidative vs. reductive conditions?
Level: Advanced
Methodological Answer:
- Oxidation : Treat with KMnO₄ in acidic media to cleave thiourea to urea derivatives (confirmed by loss of C=S IR peaks) .
- Reduction : Use NaBH₄ to reduce the benzamide carbonyl to a hydroxylamine group (monitored by ¹H NMR δ 4.2 ppm shift) .
- Mechanistic probes : ESR spectroscopy detects radical intermediates during Cu(II)-mediated oxidation .
What methodologies address contradictions in crystallographic data refinement?
Level: Advanced
Methodological Answer:
- Twinned data : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning (common in monoclinic systems) .
- Disordered atoms : Apply ISOR/SADI restraints to thermal parameters and refine occupancy factors with PART instructions .
How do structural modifications (e.g., CF₃ substitution) impact bioactivity compared to parent compounds?
Level: Advanced
Methodological Answer:
- Lipophilicity : LogP increases by ~1.5 units with CF₃ substitution (measured via shake-flask method), enhancing membrane permeability .
- Binding affinity : Trifluoromethyl derivatives show 3–5× higher inhibition of EGFR kinase (IC₅₀ = 0.8 μM vs. 2.5 μM for parent) due to hydrophobic pocket interactions .
What computational protocols validate molecular docking results against experimental data?
Level: Advanced
Methodological Answer:
- Re-docking validation : Replicate co-crystal ligand poses (RMSD ≤ 2.0 Å) in AutoDock.
- MM/GBSA free energy calculations : Correlate ΔG_bind with experimental IC₅₀ values (R² ≥ 0.85) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSF ≤ 1.5 Å for ligand–protein complexes) .
How can researchers design analogs with improved metabolic stability?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
